5-Chloro-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 221.64 g/mol. This compound belongs to the class of quinoline derivatives, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the fifth position and a methyl group at the eighth position of the quinoline structure contributes to its unique chemical properties and potential biological activities .
Research indicates that 5-chloro-8-methylquinoline-3-carboxylic acid exhibits significant biological activity, particularly in:
Several synthesis methods have been reported for 5-chloro-8-methylquinoline-3-carboxylic acid:
5-Chloro-8-methylquinoline-3-carboxylic acid has several applications, including:
Interaction studies have focused on how 5-chloro-8-methylquinoline-3-carboxylic acid interacts with various biological targets:
Several compounds share structural similarities with 5-chloro-8-methylquinoline-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 5-Chloroquinoline | C9H6ClN | Lacks carboxylic acid functionality; used in dyes. |
| 8-Methylquinoline | C10H9N | Similar structure but without chlorine; studied for antimicrobial properties. |
| 6-Chloro-7-methylquinoline | C10H8ClN | Different substitution pattern; potential anticancer activity. |
The unique combination of chlorine and methyl substitutions along with the carboxylic acid functionality distinguishes 5-chloro-8-methylquinoline-3-carboxylic acid from other quinoline derivatives. Its specific biological activities and potential therapeutic applications make it a subject of interest in both medicinal chemistry and pharmacology .
5-Chloro-8-methylquinoline-3-carboxylic acid (CAS 948294-24-4) is a synthetic quinoline derivative first reported in the early 21st century. While its exact discovery timeline remains undocumented in public literature, its emergence aligns with advancements in heterocyclic chemistry methodologies, particularly the Combes quinoline synthesis. This method, involving condensation of β-diketones with anilines, has been adapted to introduce carboxyl groups at specific positions on the quinoline backbone. The compound’s synthesis likely emerged from efforts to explore halogenated quinoline-carboxylic acids for pharmaceutical applications, as evidenced by its structural similarity to antituberculosis agents like 5-chloro-8-hydroxyquinoline.
As a trisubstituted quinoline, this compound exemplifies the versatility of quinoline scaffolds in medicinal and materials chemistry. Key features include:
Table 1: Comparative Properties of Selected Quinoline Carboxylic Acids
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Quinoline-3-carboxylic acid | -COOH at C3 | C10H7NO2 | 173.17 |
| 5-Chloro-8-methylquinoline-3-carboxylic acid | -Cl at C5, -CH3 at C8, -COOH at C3 | C11H8ClNO2 | 221.64 |
| 4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid | -OH at C4, -OCH3 at C8, -CH3 at C6, -COOH at C3 | C12H11NO4 | 233.22 |
This compound belongs to three distinct subclasses within quinoline taxonomy:
Its classification underscores its hybrid functionality, enabling applications in:
Irritant